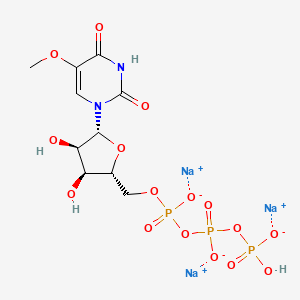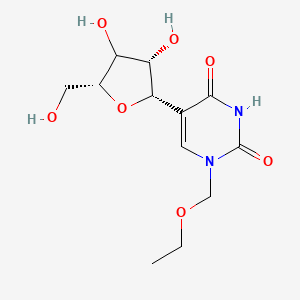
Ferroportin-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferroportin-IN-1 is a chemical compound known for its role as an inhibitor of the iron transport protein ferroportin. Ferroportin is the only known iron exporter in mammals, playing a crucial role in maintaining iron homeostasis by transporting iron from inside cells to the outside.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ferroportin-IN-1 involves multiple steps, typically starting with the preparation of key intermediates followed by their coupling and functionalization. Specific details on the synthetic routes and reaction conditions are often proprietary and not fully disclosed in public literature. general organic synthesis techniques such as nucleophilic substitution, oxidation, and reduction reactions are commonly employed.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring consistency, purity, and yield. This would include optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ferroportin-IN-1 can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction requirements.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ferroportin-IN-1 has a wide range of scientific research applications, including:
Chemistry: Studying the mechanisms of iron transport and regulation.
Biology: Investigating the role of ferroportin in cellular iron homeostasis and its regulation by hepcidin.
Industry: Potential use in developing diagnostic tools and treatments for iron-related disorders.
Mechanism of Action
Ferroportin-IN-1 exerts its effects by inhibiting the activity of ferroportin, the sole iron exporter in mammals. This inhibition is achieved by binding to ferroportin and preventing it from transporting iron out of cells. The interaction between this compound and ferroportin is regulated by the hormone hepcidin, which binds to ferroportin and induces its internalization and degradation . This mechanism helps control systemic iron homeostasis by reducing iron efflux from cells.
Comparison with Similar Compounds
Similar Compounds
Vamifeport: Another ferroportin inhibitor currently in clinical development for β-thalassemia and sickle cell disease
Uniqueness of Ferroportin-IN-1
This compound is unique in its specific inhibition of ferroportin, making it a valuable tool for studying iron metabolism and developing treatments for iron-related disorders. Unlike hepcidin, which is a natural regulator, this compound is a synthetic compound that can be precisely controlled and modified for research and therapeutic purposes.
Conclusion
This compound is a significant compound in the study of iron metabolism and the development of treatments for iron-related diseases Its ability to inhibit ferroportin makes it a valuable tool in both scientific research and potential therapeutic applications
Properties
Molecular Formula |
C22H21FN8OS |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-[2-[2-(1H-benzimidazol-2-yl)ethylamino]ethyl]-7-[(3-fluoropyridin-2-yl)methylamino]-6H-[1,3]thiazolo[5,4-d]pyrimidin-5-one |
InChI |
InChI=1S/C22H21FN8OS/c23-13-4-3-9-25-16(13)12-26-20-19-21(31-22(32)30-20)33-18(29-19)8-11-24-10-7-17-27-14-5-1-2-6-15(14)28-17/h1-6,9,24H,7-8,10-12H2,(H,27,28)(H2,26,30,31,32) |
InChI Key |
AMCFSVKOAOALFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNCCC3=NC4=C(NC(=O)N=C4S3)NCC5=C(C=CC=N5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,18S,21S,24R,29R)-29-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-6-benzyl-3,12-bis(3-carbamimidamidopropyl)-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontan-24-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B15140928.png)
![N-(3-fluoropyridin-4-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15140932.png)




![tripotassium;(2E)-3-[6-(cyanomethylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate](/img/structure/B15140963.png)




